![molecular formula C14H17BF2O2 B2568968 2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1377151-58-0](/img/structure/B2568968.png)
2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DFE, is a boron-containing compound that has been widely used in scientific research due to its unique chemical properties. DFE has been found to have a variety of applications in fields such as organic synthesis, materials science, and biochemistry. In
Applications De Recherche Scientifique
Synthesis of Boron-Containing Stilbene Derivatives
A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized, demonstrating the versatility of this chemical in creating boron-containing stilbene derivatives. These derivatives were synthesized through a one-pot protocol, yielding high product yields and showing potential as intermediates for conjugated polyene materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Development of Electron Transport Materials
The compound has been employed in the efficient synthesis of electron transport materials (ETMs) for use in the materials field. Specifically, it facilitated the practical synthesis of ETMs and their key intermediates on a gram scale, highlighting its role in advancing materials science for electronic applications (Zha Xiangdong et al., 2017).
Catalytic Silaboration
It has been used in unusual palladium-catalyzed silaboration of allenes, demonstrating high regio- and stereoselectivity. This methodology provided a novel approach to synthesizing 2-silylallylboronates, showcasing the compound's utility in organic synthesis and potential for creating homoallylic alcohols (Kuo-Jui Chang et al., 2005).
Precision Synthesis of Poly(3-hexylthiophene)
This compound played a crucial role in the precision synthesis of poly(3-hexylthiophene) (P3HT) through catalyst-transfer Suzuki-Miyaura coupling polymerization, achieving narrow molecular weight distributions and high regioregularity. This application underscores its importance in the field of polymer chemistry (Yokozawa et al., 2011).
Inhibition of Lipogenesis
A library of boron-containing stilbene derivatives synthesized from this compound demonstrated inhibitory effects on lipogenesis in mammalian hepatocytes. This discovery highlights its potential in drug development, particularly for lipid-lowering therapeutic agents (Das et al., 2011).
Propriétés
IUPAC Name |
2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVUIKJCALEDPM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

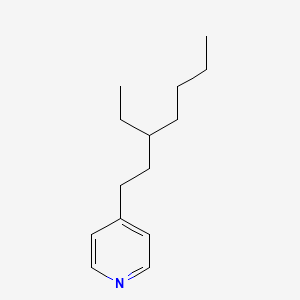
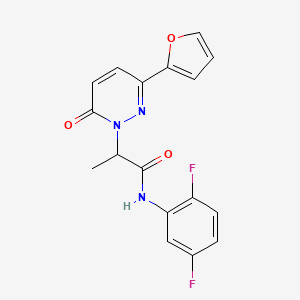
![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)
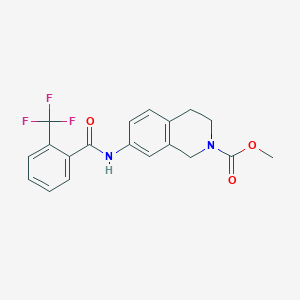
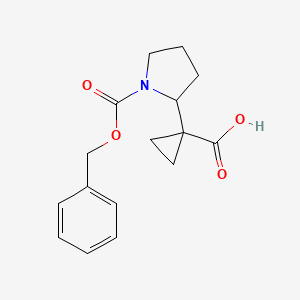
![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)

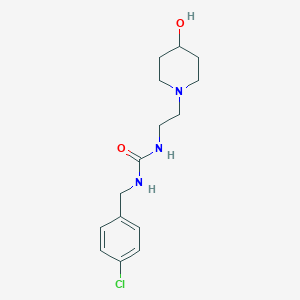
![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

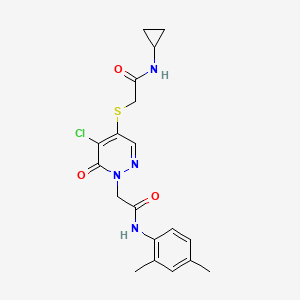
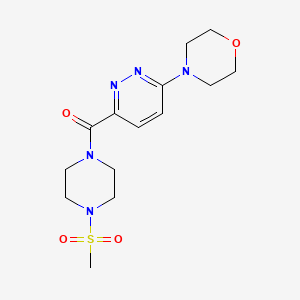

![1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2568908.png)